Methyl 4-hydroxy-2-isobutoxybenzoate
Description
Properties
IUPAC Name |
methyl 4-hydroxy-2-(2-methylpropoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(2)7-16-11-6-9(13)4-5-10(11)12(14)15-3/h4-6,8,13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWZGFHMEHKRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2-isobutoxybenzoate can be achieved through several methods. One common approach involves the esterification of 4-hydroxy-2-isobutoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Hydrolysis Reaction
Hydrolysis is a common reaction for esters, where the ester bond is cleaved by water to form an acid and an alcohol. For methyl 4-hydroxy-2-isobutoxybenzoate, hydrolysis would yield 4-hydroxy-2-isobutoxybenzoic acid and methanol.
| Reactants | Products |
|---|---|
| This compound + H2O | 4-Hydroxy-2-isobutoxybenzoic acid + Methanol |
Oxidation Reactions
| Reactants | Products |
|---|---|
| This compound + Oxidizing Agent | Methyl 4-oxo-2-isobutoxybenzoate or Methyl 4-carboxy-2-isobutoxybenzoate |
Transesterification
Transesterification involves exchanging the alkyl group of the ester with another alcohol. For this compound, this could involve replacing the methyl group with another alcohol, such as ethanol.
| Reactants | Products |
|---|---|
| This compound + Ethanol | Ethyl 4-hydroxy-2-isobutoxybenzoate + Methanol |
Methyl 4-Hydroxybenzoate
Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is used as an antimicrobial agent and preservative. It undergoes similar reactions like hydrolysis to form p-hydroxybenzoic acid .
Isobutyl 4-Hydroxybenzoate
Isobutyl 4-hydroxybenzoate, also known as isobutyl paraben, is another ester of p-hydroxybenzoic acid. It is used in cosmetics due to its antimicrobial properties. Like other esters, it can undergo hydrolysis and transesterification reactions .
Scientific Research Applications
Cosmetic Applications
Methyl 4-hydroxy-2-isobutoxybenzoate is predominantly used as a preservative in cosmetic formulations. Its antimicrobial properties help inhibit the growth of bacteria, fungi, and yeast, thereby extending product shelf life.
Case Study: Safety Assessment in Cosmetics
A comprehensive safety assessment conducted by regulatory bodies concluded that methyl paraben is safe for use in cosmetic formulations at concentrations up to 5% . This assessment is crucial as it addresses public concerns regarding the potential endocrine-disrupting effects of parabens.
Pharmaceutical Applications
In the pharmaceutical industry, methyl paraben serves as a preservative to maintain the stability of various medications. It is included in formulations to prevent microbial contamination.
Data Table: Common Pharmaceutical Uses
| Formulation Type | Concentration (%) | Function |
|---|---|---|
| Oral medications | 0.1 - 0.5 | Preservative |
| Topical creams | 0.5 - 1.0 | Antimicrobial agent |
| Ophthalmic solutions | 0.1 - 0.3 | Stabilizer and preservative |
Food Preservation
This compound is also approved for use as a food additive. It acts as a preservative in several food products, helping to prolong shelf life by preventing spoilage.
Case Study: Regulatory Approval for Food Use
The U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have both recognized methyl paraben as safe for use in food products . Its effectiveness against mold and yeast makes it suitable for various food applications.
Research Applications
In scientific research, methyl paraben has been studied for its effects on biological systems, particularly concerning its potential role as an endocrine disruptor.
Research Findings: Endocrine Disruption Potential
Studies have indicated that while methyl paraben can mimic estrogen in biological systems, regulatory agencies have established limits on its use to mitigate potential risks . Research continues to evaluate the long-term effects of parabens on human health.
Environmental Impact and Safety Concerns
Although methyl paraben is widely used and generally considered safe, there are ongoing discussions about its environmental impact and potential links to health issues.
Data Table: Regulatory Status Overview
| Region | Regulatory Status |
|---|---|
| United States | Approved for use in cosmetics and food |
| European Union | Approved with concentration limits |
| Japan | Regulated; used in pharmaceuticals |
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2-isobutoxybenzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The isobutoxy group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with Methyl 4-hydroxy-2-isobutoxybenzoate, differing in substituent positions, ester groups, or functional moieties:
a) Methyl 4-acetamido-5-chloro-2-methoxybenzoate ()
- Substituents : Acetamido (C4), chloro (C5), methoxy (C2).
- Key Differences : The chloro and acetamido groups enhance lipophilicity and steric bulk compared to the hydroxyl and isobutoxy groups in the target compound. Methoxy at C2 reduces steric hindrance relative to isobutoxy .
b) Isobutyl 4-hydroxybenzoate ()
- Substituents : Hydroxyl (C4), isobutyl ester (instead of methyl).
- Key Differences : The isobutyl ester increases hydrophobicity and molecular weight (194.23 g/mol vs. 224.25 g/mol for the target compound). Both share a para-hydroxyl group, which may confer antioxidant or preservative properties .
c) Methyl 2-amino-3-hydroxybenzoate ()
- Substituents: Amino (C2), hydroxyl (C3).
- Key Differences: The amino group introduces hydrogen-bonding capacity and alters acidity relative to the isobutoxy group. Lower molecular weight (167.16 g/mol) suggests higher volatility .
Physicochemical Properties
Data from methyl ester analogs (Table 3, ) highlight trends in solubility, melting points, and stability:
| Property | This compound | Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Isobutyl 4-hydroxybenzoate | Methyl 2-amino-3-hydroxybenzoate |
|---|---|---|---|---|
| Molecular Weight | 224.25 g/mol | 257.67 g/mol | 194.23 g/mol | 167.16 g/mol |
| Polarity | Moderate (hydroxyl + ester) | Low (chloro + acetamido) | Low (isobutyl ester) | High (amino + hydroxyl) |
| Lipophilicity (LogP) | ~2.5 (estimated) | ~3.2 (chloro enhances) | ~3.0 | ~1.8 (polar groups reduce) |
| Stability | Stable under acidic conditions | Sensitive to hydrolysis (acetamido) | Stable (paraben-like) | Oxidizable (amino group) |
Data inferred from methyl ester behavior and substituent effects .
Q & A
Q. What are the standard synthetic routes for Methyl 4-hydroxy-2-isobutoxybenzoate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via esterification or transesterification. A common approach involves reacting 4-hydroxy-2-isobutoxybenzoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux. Key parameters include:
- Catalyst concentration : 1-5% (w/w) to minimize side reactions.
- Temperature : 60-80°C to balance reaction rate and thermal stability.
- Solvent : Anhydrous conditions (e.g., toluene) to prevent hydrolysis.
Purification is achieved via recrystallization using ethanol/water mixtures (70:30 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires monitoring by TLC or HPLC to track intermediate formation .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer: Structural confirmation relies on multi-technique analysis:
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C-O-C linkage confirmation) .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 3.8–4.1 ppm (isobutoxy -OCH₂) and δ 3.3–3.5 ppm (methyl ester -OCH₃).
- ¹³C NMR : Carbonyl resonance at ~168 ppm (ester C=O).
- FT-IR : Absorption bands at 1720–1740 cm⁻¹ (ester C=O) and 3400–3500 cm⁻¹ (phenolic -OH, if present).
Cross-referencing with NIST spectral libraries ensures accuracy .
Advanced Research Questions
Q. How can researchers address low yields caused by steric hindrance during esterification?
Methodological Answer: Steric hindrance at the 2-isobutoxy group can impede nucleophilic attack. Mitigation strategies include:
- Catalyst selection : Use lipophilic catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity in non-polar solvents.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins at 100°C vs. 6 hrs conventional) and improves yield by 15–20% .
- Protecting groups : Temporarily protect the phenolic -OH (e.g., acetyl chloride) to direct esterification at the carboxyl group.
Post-synthesis deprotection is achieved via alkaline hydrolysis (0.1M NaOH, 25°C) .
Q. What analytical methods are recommended for detecting trace impurities or byproducts?
Methodological Answer: Advanced chromatographic and spectroscopic techniques are critical:
- HPLC-DAD/MS :
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Acetonitrile/0.1% formic acid (55:45 v/v).
- Detects impurities like unreacted 4-hydroxybenzoic acid or methyl ester derivatives.
- GC-MS : Identifies volatile byproducts (e.g., isobutanol).
- LC-QTOF : Resolves isobaric compounds with high mass accuracy (<2 ppm error).
Calibrate against certified reference materials (USP/EP standards) for quantification .
Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., melting point)?
Methodological Answer: Variations in melting points (e.g., 125–128°C vs. 130–132°C) often stem from polymorphic forms or purity levels. To resolve:
- DSC (Differential Scanning Calorimetry) : Measures phase transitions and identifies polymorphs.
- Recrystallization solvent screening : Test solvents like acetone, ethyl acetate, or methanol to isolate stable crystalline forms.
- Purity assessment : Use Karl Fischer titration for moisture content (<0.5%) and ICP-MS for metal contaminants.
NIST data (e.g., TRC Web Thermo Tables) provides benchmark values for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
